molecular formula C20H32O4 B10773258 15-deoxy-LXA4

15-deoxy-LXA4

Cat. No.: B10773258
M. Wt: 336.5 g/mol
InChI Key: SJIRTDBAYKOBAL-COJKCNNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-deoxy-LXA4 is a lipoxin metabolite recognized in scientific research primarily for its utility as a biologically inactive control compound . This role is critical for validating the specific biological effects of active lipoxins, such as Lipoxin A4 (LXA4) and aspirin-triggered 15-epi-lipoxin A4 (ATL), in experimental models . Research Applications and Value: Essential Negative Control: Studies on inflammation resolution routinely use this compound to confirm that the observed pro-resolving actions—such as inhibiting neutrophil recruitment, reducing pro-inflammatory cytokine expression, and promoting apoptosis—are genuinely attributable to the active lipoxin being tested and not to non-specific effects . Mechanism of Action Insight: The inactivity of this compound is linked to its low potency at the Formyl Peptide Receptor 2 (FPR2/ALX), a G protein-coupled receptor that is potently activated by other lipid mediators like LXA4 and resolvin D1 to transduce anti-inflammatory signals . This characteristic makes it a valuable tool for elucidating FPR2-specific signaling pathways. Model of Metabolic Inactivation: As a product of lipoxin dehydrogenation, this compound also serves as a reference point in studies investigating the metabolic pathways that terminate the activity of native pro-resolving mediators . Researchers employ this compound in various contexts, including studies on neutrophil apoptosis, macrophage polarization, and in vivo models of acute inflammation, to ensure the specificity and reliability of their findings . This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6R,7E,9E,11E,13E)-5,6-dihydroxyicosa-7,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h7-13,15,18-19,21-22H,2-6,14,16-17H2,1H3,(H,23,24)/b8-7+,10-9+,12-11+,15-13+/t18-,19+/m1/s1

InChI Key

SJIRTDBAYKOBAL-COJKCNNISA-N

Isomeric SMILES

CCCCCC/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCCC=CC=CC=CC=CC(C(CCCC(=O)O)O)O

Origin of Product

United States

Structural Considerations and Structure Activity Relationships Sar in Lipoxin Bioactivity

Importance of the C15-Hydroxyl Group for Lipoxin Efficacy

The hydroxyl group at the carbon-15 (B1200482) (C15) position is a cornerstone of Lipoxin A4 (LXA4)'s biological function. Its presence is crucial for the potent anti-inflammatory actions of the molecule. nih.govnih.gov The metabolic inactivation of native LXA4 in the body often involves the enzymatic oxidation of this very C15-hydroxyl group. nih.govharvard.edu An enzyme known as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the conversion of the C15 alcohol into a ketone, yielding 15-oxo-LXA4. nih.govharvard.edu This metabolite is significantly less active or devoid of the anti-inflammatory activities characteristic of LXA4, demonstrating that modification at the C15 position leads to a loss of function. harvard.edu

Further metabolism of 15-oxo-LXA4 can occur, leading to the formation of 13,14-dihydro-15-oxo-LXA4, which is also biologically inactive. harvard.edu The critical nature of the C15-hydroxyl is underscored by studies using analogs where this group is altered. For instance, replacing the hydrogen at C15 with a methyl group, as in 15(R/S)-methyl-LXA4, creates a stable analog that resists metabolic inactivation and retains biological activity. nih.govnih.gov These findings collectively highlight that the C15-hydroxyl group is not merely a structural component but a key determinant for receptor interaction and the subsequent initiation of pro-resolving signals.

Stereochemical Requirements for Lipoxin A4 Receptor (ALX/FPR2) Binding and Activation

The biological effects of Lipoxin A4 are primarily mediated through its interaction with a specific G protein-coupled receptor known as the Lipoxin A4 receptor, or ALX/FPR2. nih.govnih.gov The binding and activation of this receptor are highly dependent on the precise three-dimensional arrangement (stereochemistry) of the LXA4 molecule. Native LXA4 possesses a hydroxyl group at the C15 position in the S configuration. nih.gov

Interestingly, a different class of lipoxins, known as aspirin-triggered lipoxins (ATLs), features an inverted stereochemistry at this position. Aspirin (B1665792) triggers the formation of 15-epi-LXA4, which has its C15-hydroxyl group in the R configuration. nih.govresearchgate.net This 15-epi-LXA4 analog not only binds to the ALX/FPR2 receptor but is often as potent, or even more potent, than native LXA4 in mediating anti-inflammatory responses. nih.govnih.gov The fact that both the 15S (native LXA4) and 15R (aspirin-triggered) epimers are potent agonists at the ALX/FPR2 receptor indicates a degree of flexibility in the receptor's ligand-binding pocket. However, this flexibility is not unlimited, and the presence of the hydroxyl group itself remains paramount. While there is broad agreement on the role of ALX/FPR2 as the receptor for LXA4, some studies have noted a lack of functional response to LXA4 in certain heterologous expression systems, suggesting the complexity of these interactions. nih.govresearchgate.net

The activation of the ALX/FPR2 receptor by LXA4 initiates several downstream signaling cascades. nih.gov For example, in conjunctival goblet cells, LXA4 binding to ALX/FPR2 stimulates an increase in intracellular calcium ([Ca²⁺]i) and activates extracellular regulated kinase 1/2 (ERK 1/2), leading to mucin secretion. nih.govresearchgate.net These signaling events are crucial for the protective functions of lipoxins at mucosal surfaces.

Evaluation of 15-deoxy-LXA4 as a Biologically Inactive Analog in SAR Studies

To confirm that the biological effects observed with LXA4 and its active analogs are specifically due to the interaction of the core lipoxin structure with its receptor, researchers employ inactive analogs as negative controls in structure-activity relationship (SAR) studies. This compound, a synthetic analog that lacks the critical C15-hydroxyl group, serves this purpose perfectly. nih.govresearchgate.net

Numerous studies have demonstrated that this compound is biologically inert in assays where native LXA4 and its stable analogs show potent activity. nih.gov For example, in human leukocytes stimulated with lipopolysaccharide (LPS), stable LXA4 analogs markedly reduce the formation of peroxynitrite and inhibit the expression of the pro-inflammatory cytokine IL-8. nih.gov In stark contrast, this compound shows no such inhibitory effects, even at comparable concentrations. nih.gov This lack of activity directly implicates the absent C15-hydroxyl group as essential for the observed anti-inflammatory action.

The use of this compound provides a clear baseline, confirming that the responses are not due to non-specific lipid effects but are a consequence of the specific structural features of the active lipoxin molecule. Its role as an inactive analog is a critical component of the pharmacological validation of lipoxin signaling pathways. nih.govresearchgate.net

Table 1: Comparison of Lipoxin A4 Analogs and Metabolites

Compound Key Structural Feature Biological Activity Role in SAR Studies Source
Lipoxin A4 (LXA4) C15-hydroxyl in S configuration Potent anti-inflammatory and pro-resolving Active parent compound nih.gov
15-epi-Lipoxin A4 C15-hydroxyl in R configuration Potent anti-inflammatory; aspirin-triggered Active analog to study stereochemistry nih.gov
15-oxo-LXA4 C15-ketone group Inactive metabolite Demonstrates importance of C15-OH for activity nih.govharvard.edu
13,14-dihydro-15-oxo-LXA4 C15-ketone and reduced C13-C14 bond Inactive metabolite Further confirms inactivation pathway harvard.edu
This compound Lacks C15-hydroxyl group Biologically inactive Inactive control to validate specific activity nih.govresearchgate.net
16-phenoxy-LXA4 Phenoxy group at C16 Stable and potent anti-inflammatory Active, stable analog for in vivo studies nih.govnih.gov

Biosynthetic Pathways and Inactivation Mechanisms Relevant to Lipoxins

Enzymatic Formation of Native LXA4 via Lipoxygenase Pathways (e.g., 5-LO/15-LO)

The formation of native lipoxin A4 (LXA4) is a sophisticated biochemical process that typically requires the coordinated action of different lipoxygenase (LO) enzymes in what is known as transcellular biosynthesis. nih.gov This process involves the transfer of an intermediate from one cell type to another for the final synthetic steps. researchgate.net The primary precursor for all lipoxins is arachidonic acid (AA). researchgate.net

There are several established routes for LXA4 biosynthesis:

15-LO followed by 5-LO: In one major pathway, cells containing 15-lipoxygenase (15-LO), such as epithelial cells, convert arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15S-HpETE). researchgate.netyoutube.com This intermediate is then transferred to a nearby leukocyte, like a neutrophil, which utilizes its 5-lipoxygenase (5-LO) to produce LXA4. researchgate.net

5-LO followed by 12-LO or 15-LO: Alternatively, a neutrophil can first use its 5-LO to convert arachidonic acid into the unstable epoxide intermediate, leukotriene A4 (LTA4). youtube.com This LTA4 can be shuttled to a cell expressing 12-lipoxygenase (12-LO), such as a platelet, which then converts LTA4 into LXA4. researchgate.netyoutube.com In another variation, LTA4 donated by a neutrophil is converted by the 15-LO in airway epithelial cells to form LXA4. researchgate.net

These cooperative, transcellular pathways underscore the intricate cell-to-cell communication required to generate these potent, specialized pro-resolving mediators. researchgate.net

Aspirin-Triggered Biosynthesis of 15-epi-LXA4 via COX-2/5-LO Pathways

Aspirin (B1665792) introduces a unique modification to the eicosanoid biosynthetic landscape. Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin irreversibly acetylates the cyclooxygenase-2 (COX-2) enzyme. ahajournals.orgpnas.org This acetylation does not completely block the enzyme's activity but rather redirects it. ahajournals.orgmdpi.com Instead of producing prostaglandin (B15479496) intermediates, the aspirin-acetylated COX-2 converts arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE). pnas.orgatsjournals.org

This 15R-HETE, which has its hydroxyl group in the R configuration, is then released from COX-2-expressing cells (like vascular endothelial or epithelial cells) and taken up by neighboring leukocytes (e.g., neutrophils). pnas.orgnih.gov The leukocytes' 5-lipoxygenase (5-LO) enzyme then acts on this substrate to generate 15-epi-lipoxin A4 (15-epi-LXA4), also known as an aspirin-triggered lipoxin (ATL). ahajournals.orgmdpi.com

The critical distinction between native LXA4 and 15-epi-LXA4 is the stereochemistry at the 15th carbon position. Native LXA4 possesses a 15(S)-hydroxyl group, while the aspirin-triggered epimer has a 15(R)-hydroxyl group. researchgate.net This structural alteration makes 15-epi-LXA4 more resistant to enzymatic degradation, prolonging its anti-inflammatory and pro-resolving actions. nih.gov

Enzymatic Inactivation of Lipoxins (e.g., Oxidation at C15 to 15-oxo-LXA4) and the Implications for the "Deoxy" Structure

The potent biological activities of lipoxins are tightly controlled through rapid metabolic inactivation. The principal route for this inactivation is the oxidation of the hydroxyl group at the C15 position. oup.comnih.gov This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts LXA4 into 15-oxo-LXA4. oup.comnih.govcas.cz The resulting 15-keto metabolite exhibits greatly diminished biological activity, as it does not effectively bind to the lipoxin A4 receptor (ALX/FPR2). nih.gov This enzymatic conversion represents a key "off-switch" for lipoxin signaling. nih.govcas.cz Further metabolism by enzymes like 15-oxoprostaglandin 13-reductase can lead to the formation of 13,14-dihydro-15-oxo-LXA4, which is also devoid of the bioactivity of the parent compound. nih.gov

The structure of 15-deoxy-LXA4 is fundamentally different because it lacks the C15 hydroxyl group that is the target for metabolic inactivation by 15-PGDH. This "deoxy" feature renders the compound resistant to this primary route of enzymatic degradation. Research on synthetic lipoxin analogues has shown that modifications at the C15 position are a key strategy to enhance metabolic stability and prolong bioactivity. nih.govnih.gov Studies comparing the effects of various lipoxin analogues have demonstrated that while other stable analogues of LXA4 and 15-epi-LXA4 show potent inhibitory effects on inflammatory responses, this compound is often without effect in the same assays. nih.govpnas.org This suggests that while the absence of the C15 hydroxyl group provides resistance to degradation, this functional group is also critical for the compound's biological actions.

Molecular Interactions and Receptor Studies

Characterization of the ALX/FPR2 Receptor as a Primary Target for Active Lipoxins

The formyl peptide receptor 2 (FPR2), also widely known as the ALX/FPR2 receptor, is a G-protein coupled receptor (GPCR) recognized as the principal receptor for the endogenous anti-inflammatory lipid mediator, lipoxin A4 (LXA4). nih.govnih.gov This receptor is expressed on various cell types, including leukocytes, and plays a pivotal role in mediating the pro-resolving actions of active lipoxins. pnas.org Activation of ALX/FPR2 by its agonists can trigger a cascade of intracellular signals that ultimately inhibit neutrophil recruitment and infiltration, stimulate the non-phlogistic phagocytosis of apoptotic cells by macrophages, and down-regulate the production of pro-inflammatory cytokines. nih.govnih.govpnas.org

The interaction between lipoxins and ALX/FPR2 is highly specific and stereoselective. nih.gov While LXA4 and its aspirin-triggered epimer, 15-epi-LXA4, were initially identified as potent agonists, the scientific community has also encountered conflicting findings. Some studies have reported a lack of typical GPCR responses, such as increases in intracellular calcium or inhibition of cyclic adenosine (B11128) monophosphate (cAMP), in response to LXA4 or 15-epi-LXA4 in certain experimental systems. nih.govresearchgate.net These discrepancies suggest a complex signaling paradigm, possibly involving biased agonism or cell-type specific receptor conformations and signaling pathways. guidetopharmacology.org Nevertheless, the pro-resolving effects of active lipoxins are predominantly attributed to their interaction with the ALX/FPR2 receptor. nih.govacs.org

Comparative Ligand Binding Studies of 15-deoxy-LXA4 to ALX/FPR2

Direct and extensive ligand binding studies specifically detailing the interaction of this compound with the ALX/FPR2 receptor are not widely documented in peer-reviewed literature. However, the available evidence and data from closely related analogs strongly indicate a lack of significant binding and functional activity.

A pivotal study investigating the effects of various lipoxin analogs on lipopolysaccharide (LPS)-induced inflammatory responses provided direct evidence of the inactivity of this compound. In this research, while stable analogs of LXA4 and aspirin-triggered lipoxin (ATL) effectively reduced LPS-induced tyrosine nitration in polymorphonuclear leukocytes, this compound failed to produce a similar inhibitory effect. pnas.org This finding suggests that this compound does not effectively engage the cellular machinery that active lipoxins utilize to exert their anti-inflammatory effects, which is primarily mediated through the ALX/FPR2 receptor.

Further supporting the notion of its inactivity, studies on other analogs modified at the 15-position, such as 15-epi-LXA4 and the metabolite 15-oxo-LXA4, have consistently demonstrated a lack of functional agonism at the ALX/FPR2 receptor in various assays. For instance, 15-epi-LXA4 was found to be inactive in stimulating guanosine (B1672433) triphosphate-gamma (GTPγ) binding or inhibiting cAMP accumulation in cells expressing the human ALX/FPR2 receptor. nih.govnih.gov Similarly, both synthetic LXA4 and its metabolite 15-oxo-LXA4 displayed no ligand activity for the ALX/FPR2 receptor in GTPγS binding assays. biorxiv.org

The table below summarizes the reported activities of LXA4 and its analogs at the ALX/FPR2 receptor, highlighting the likely inactive nature of this compound based on direct and comparative evidence.

CompoundReported Activity at ALX/FPR2 ReceptorKey FindingsCitations
Lipoxin A4 (LXA4) Agonist (though with some conflicting reports)Binds with high affinity, stimulates phagocytosis and mucin secretion, but some studies report a lack of classic GPCR signaling. nih.govresearchgate.netnih.gov
15-epi-Lipoxin A4 Inactive as a direct agonist in several functional assaysDoes not induce GTPγ binding, cAMP inhibition, or calcium flux in ALX/FPR2-expressing cells. nih.govnih.gov
15-oxo-Lipoxin A4 InactiveDisplays no ligand activity in GTPγS binding assays for the FPR2 receptor. biorxiv.org
15-deoxy-Lipoxin A4 InactiveFails to inhibit LPS-induced tyrosine nitration, in contrast to active LXA4 analogs. pnas.org

Insights into Receptor Pharmacophores Derived from the Inactivity of this compound

The observed inactivity of this compound, alongside that of 15-epi-LXA4 and 15-oxo-LXA4, provides critical insights into the structural requirements for ligand recognition and activation of the ALX/FPR2 receptor. The collective data strongly suggest that the hydroxyl group at the 15-position of the lipoxin backbone is an indispensable feature for receptor agonism.

A pharmacophore model for ALX/FPR2 agonists can be inferred from these structure-activity relationships. The consistent lack of activity upon removal (deoxy), epimerization (epi), or oxidation (oxo) of the 15-hydroxyl group underscores its role as a key hydrogen bond donor or acceptor in the ligand-binding pocket of the receptor. This functional group likely forms a critical interaction with specific amino acid residues within the receptor, an interaction that is essential for inducing the conformational change required for G-protein coupling and subsequent downstream signaling.

The inactivation of LXA4 bioactivity is proposed to involve the oxidation of the C15 hydroxyl group to an α,β-unsaturated ketone, forming 15-oxo-LXA4. nih.govharvard.edu This metabolic conversion further supports the importance of the 15-hydroxyl moiety for maintaining receptor-mediated activity. Therefore, the inactivity of this compound serves as a crucial piece of negative data, helping to define the essential structural motifs for ALX/FPR2 activation and guiding the design of future synthetic agonists with enhanced potency and stability.

Cellular and Subcellular Effects: Insights from Comparative Analyses with 15 Deoxy Lxa4

Impact on Leukocyte Trafficking and Chemotaxis

Leukocyte trafficking and chemotaxis are fundamental processes in the inflammatory response, involving the movement of leukocytes from the bloodstream to the site of inflammation. The influence of lipoxins on these processes is a key area of research.

Polymorphonuclear neutrophil (PMN) transmigration across endothelial and epithelial barriers is a hallmark of acute inflammation. While active lipoxin A4 (LXA4) and its stable analogues have been shown to inhibit PMN transmigration, studies consistently demonstrate that 15-deoxy-LXA4 does not share this activity. nih.govnih.gov Research comparing various LXA4 analogues has shown that unlike the active compounds, this compound fails to inhibit the migration of human PMNs in response to pro-inflammatory stimuli. nih.gov This lack of effect underscores the specific structural requirements for the anti-inflammatory actions of lipoxins on neutrophil trafficking.

The initial steps of leukocyte extravasation involve adhesion to and rolling along the vascular endothelium. Studies utilizing intravital microscopy in rat mesenteric microvasculature have demonstrated that while active LXA4 analogues significantly attenuate leukocyte rolling and adherence, this compound does not exert any significant effect on these processes. researchgate.net In these experimental models, this compound is explicitly referred to as an inactive lipoxin analog. researchgate.net

Table 1: Comparative Effect of Lipoxin Analogues on Leukocyte Rolling and Adherence

CompoundEffect on Leukocyte RollingEffect on Leukocyte AdherenceReference
15-cyclohexyl-LXA4-MeSignificant AttenuationSignificant Attenuation researchgate.net
16-phenoxy-LXA4-MeSignificant AttenuationSignificant Attenuation researchgate.net
15-R/S-methyl-LXA4-MeSignificant AttenuationSignificant Attenuation researchgate.net
This compound-MeNo Significant EffectNo Significant Effect researchgate.net

Modulation of Cellular Apoptosis and Survival Signals

The regulation of apoptosis, or programmed cell death, in neutrophils is a critical component of the resolution of inflammation. The timely apoptosis of neutrophils prevents the release of their potent cytotoxic contents and facilitates their clearance by macrophages.

Studies investigating the role of lipoxin analogues on neutrophil survival have found that this compound, much like its active counterparts, does not directly affect neutrophil viability or apoptosis. nih.gov Furthermore, when neutrophils are stimulated with lipopolysaccharide (LPS), which is known to delay apoptosis, this compound does not reverse this effect. nih.gov This indicates that the signaling pathways governing neutrophil apoptosis are not influenced by this particular compound.

Myeloperoxidase (MPO), an enzyme released by neutrophils, can suppress their apoptosis, thereby prolonging inflammation. Active lipoxin analogues, such as 15-epi-LXA4, have been shown to override this MPO-mediated survival signal. nih.govfrontiersin.org In stark contrast, this compound is reported to have no detectable effect on the MPO-induced suppression of neutrophil apoptosis. nih.gov This finding further solidifies the characterization of this compound as a biologically inactive analogue in the context of critical resolution pathways.

Table 2: Effect of Lipoxin Analogues on MPO-Suppressed Neutrophil Apoptosis

CompoundEffect on MPO Suppression of ApoptosisReference
15-epi-LXA4Attenuated MPO Suppression nih.gov
15-epi-16-p-fluorophenoxy-LXA4 (ATLa)Attenuated MPO Suppression nih.gov
This compoundNo Detectable Effect nih.gov

Influence on Intracellular Signaling Pathways

The biological actions of lipoxins are mediated through their interaction with specific cell surface receptors and the subsequent modulation of intracellular signaling cascades. Comparative studies with this compound have been instrumental in elucidating these pathways.

Research has shown that active LXA4 analogues can attenuate the nuclear accumulation of key pro-inflammatory transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) in leukocytes stimulated with LPS. nih.govnih.gov This inhibitory action is a crucial mechanism for their anti-inflammatory effects, including the suppression of IL-8 production. nih.gov However, these inhibitory responses are not shared by this compound. nih.gov Studies consistently report that this compound is without effect in inhibiting LPS-induced NF-κB activation and subsequent IL-8 release. nih.gov

The consistent lack of activity of this compound across various assays, particularly in its inability to modulate the NF-κB pathway, strongly suggests that it does not effectively engage the lipoxin receptors or trigger the downstream signaling events that characterize the pro-resolving functions of active lipoxins. While specific investigations into the effect of this compound on a wide array of other signaling pathways such as those involving p38 MAPK, Akt, or PLC are not extensively detailed in the literature, its established role as a biologically inactive control implies a general lack of significant influence on these pathways.

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compound15-deoxy-lipoxin A4
LXA4Lipoxin A4
15-epi-LXA415-epi-lipoxin A4
LPSLipopolysaccharide
MPOMyeloperoxidase
NF-κBNuclear factor-kappa B
AP-1Activator protein-1
IL-8Interleukin-8
15-cyclohexyl-LXA4-Me15-cyclohexyl-lipoxin A4-methyl ester
16-phenoxy-LXA4-Me16-phenoxy-lipoxin A4-methyl ester
15-R/S-methyl-LXA4-Me15-R/S-methyl-lipoxin A4-methyl ester
ATLa15-epi-16-p-fluorophenoxy-lipoxin A4

Lack of Attenuation of NF-κB and AP-1 Activation

Nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are critical transcription factors that regulate the expression of numerous pro-inflammatory genes. In studies investigating the anti-inflammatory properties of lipoxins, the ability to modulate the activation of these transcription factors is a key indicator of efficacy.

Research on human leukocytes has demonstrated that while LXA4 and its stable analogs can significantly attenuate the nuclear accumulation of NF-κB and AP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS), this compound does not share this inhibitory capability. nih.govnih.govnih.gov This lack of effect underscores the structural importance of the C-15 hydroxyl group for the anti-inflammatory actions of lipoxins mediated through the NF-κB and AP-1 signaling pathways.

Compound Effect on NF-κB Activation (LPS-stimulated leukocytes) Effect on AP-1 Activation (LPS-stimulated leukocytes) Reference
Lipoxin A4 (LXA4) AnalogsAttenuatedAttenuated nih.govnih.gov
This compoundNo effectNo effect nih.govnih.gov

Absence of Effect on ERK and Akt Phosphorylation

The extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways are pivotal in regulating cellular processes such as proliferation, survival, and inflammation. The phosphorylation status of these kinases is indicative of their activation.

In comparative analyses, this compound, serving as a biologically inactive analog, was shown to have no detectable effect on the myeloperoxidase (MPO)-induced phosphorylation of ERK1/2 and Akt in human neutrophils. nih.gov This is in stark contrast to active lipoxin analogs which can modulate these signaling cascades. This finding further solidifies the notion that this compound is inert in these specific intracellular signaling events.

Compound Effect on MPO-induced ERK1/2 Phosphorylation Effect on MPO-induced Akt Phosphorylation Reference
15-epi-LXA4ReducedReduced nih.gov
This compoundNo detectable effectNo detectable effect nih.gov

Non-Modulation of Nrf2-Regulated Gene Expression

The transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.

While direct studies on the effect of this compound on the Nrf2 pathway are limited, research on related compounds provides valuable insights. The electrophilic metabolite of LXA4, 15-oxo-LXA4, has been shown to activate Nrf2-regulated gene expression. nih.gov In contrast, LXA4 itself does not significantly impact these responses. nih.gov Given that this compound is structurally distinct from the electrophilic 15-oxo-LXA4 and is generally considered biologically inactive, it is inferred that it does not modulate Nrf2-regulated gene expression.

Regulation of Inflammatory Mediator Production

No Inhibition of Pro-Inflammatory Cytokine (e.g., IL-8, TNF-α) Release

A hallmark of the anti-inflammatory action of lipoxins is their ability to suppress the production of pro-inflammatory cytokines. Interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) are potent chemoattractants and activators of immune cells.

Consistent with its lack of effect on upstream signaling pathways, this compound does not inhibit the release of pro-inflammatory cytokines. In human whole blood stimulated with LPS, while active LXA4 analogs markedly reduce IL-8 production, this compound is without effect. nih.govnih.govnih.gov Similarly, in studies examining the impact of lipoxin analogs on TNF-α-initiated responses, the focus remains on the inhibitory actions of the active compounds, with this compound typically used as an inactive control.

Compound Effect on LPS-induced IL-8 Release Reference
Lipoxin A4 (LXA4) AnalogsInhibited (50-65%) nih.govnih.gov
This compoundNo effect nih.govnih.gov

Absence of Effect on Peroxynitrite Formation

Peroxynitrite is a potent and cytotoxic reactive nitrogen species formed from the reaction of superoxide (B77818) and nitric oxide. It is a key mediator of tissue injury during inflammation.

Studies have shown that LXA4 and its aspirin-triggered epimers can significantly reduce the formation of peroxynitrite in human leukocytes stimulated with LPS. nih.govnih.govnih.gov This inhibitory action is not shared by this compound. nih.govnih.gov Furthermore, neither this compound nor other LXA4 analogs were found to have a direct scavenging effect on exogenously added peroxynitrite, indicating that the action of the active lipoxins is on the cellular pathways that lead to peroxynitrite formation, pathways in which this compound does not participate. nih.govnih.gov

Compound Effect on LPS-induced Peroxynitrite Formation Reference
Lipoxin A4 (LXA4) AnalogsReduced nih.govnih.govnih.gov
This compoundNo effect nih.govnih.gov

Preclinical Models and Functional Outcomes: Using 15 Deoxy Lxa4 As a Negative Control

In Vivo Inflammation Models and the Absence of Resolution-Promoting Effects

In vivo models of acute inflammation are crucial for assessing the therapeutic potential of anti-inflammatory agents. In these settings, 15-deoxy-LXA4 consistently fails to demonstrate the resolution-promoting effects seen with active lipoxins.

Murine models of peritonitis, often induced by agents like zymosan, are standard for evaluating the resolution of acute inflammation, particularly the recruitment of neutrophils. While active lipoxin analogs significantly reduce polymorphonuclear neutrophil (PMN) infiltration into the peritoneal cavity, this compound and its derivatives show markedly diminished or no activity.

For instance, in a study investigating a new class of benzo-lipoxin A4 analogs, the deoxy-analog, o- nih.govthoracic.org-benzo-deoxy-LXA4, was found to be significantly less potent in reducing PMN infiltration in a murine peritonitis model compared to its active counterparts. While the most effective analogs reduced PMN infiltration by approximately 32%, the deoxy-analog only achieved a reduction of about 24%. This demonstrates that the absence of the C-15 hydroxyl group significantly impairs the anti-inflammatory activity.

Table 1: Effect of Lipoxin Analogs on Neutrophil Infiltration in Murine Peritonitis

CompoundEffect on PMN Infiltration (% reduction vs. control)
o- nih.govthoracic.org-benzo-ω6-epi-LXA4~32%
m- nih.govthoracic.org-benzo-ω6-epi-LXA4~32%
o- nih.govthoracic.org-benzo-deoxy-LXA4~24%

In preclinical models of acute lung injury (ALI), the efficacy of pro-resolving mediators is often assessed by their ability to reduce neutrophil accumulation in the bronchoalveolar lavage (BAL) fluid and decrease lung tissue injury. In these studies, this compound has been shown to have no detectable effects. nih.gov

In a study evaluating the ability of 15-epi-LXA4 to override the anti-apoptotic signals of myeloperoxidase (MPO) in neutrophils, a key event in the resolution of lung inflammation, this compound was used as a negative control. The results clearly indicated that while 15-epi-LXA4 effectively attenuated the pro-survival effects of MPO on neutrophils, the "biologically inactive analog this compound had no detectable effects". nih.gov This lack of activity underscores the importance of the C-15 hydroxyl group for the biological function of lipoxins in promoting the resolution of lung inflammation.

Table 2: Comparative Effect of Lipoxin Analogs in an In Vitro Model of Acute Lung Injury

CompoundEffect on MPO-Mediated Neutrophil Survival
VehicleNo Inhibition
15-epi-LXA4Significant Attenuation
This compoundNo Detectable Effect nih.gov

Role as a Non-Active Comparator in Efficacy Studies of Active Lipoxins and Their Analogs

The primary role of this compound in research is to serve as a non-active comparator to highlight the specific efficacy of active lipoxin analogs. Its inclusion in experimental designs allows researchers to confirm that the observed anti-inflammatory or pro-resolving effects are a direct result of the specific chemical structure of the active compounds being tested.

In a study examining the impact of stable lipoxin A4 analogs on leukocyte-endothelial cell interactions, this compound-Me was used as an inactive control. The study found that while active lipoxin analogs significantly attenuated leukocyte rolling and adherence, this compound-Me had no significant effect. Similarly, research on the inhibition of IL-8 gene expression by lipoxin analogs demonstrated that the inhibitory effects of the active compounds were not shared by this compound. atsjournals.org This consistent lack of activity across different models solidifies the role of this compound as an essential tool for validating the specific actions of new lipoxin-based therapeutic agents.

Synthetic Analogs and Advancements in Lipoxin Mimetic Design

Comparative Analysis with Other Modified Lipoxin Analogs (e.g., 15-methyl-LXA4, Benzo-LXA4 Analogs)

The insights gained from inactive analogs like 15-deoxy-LXA4 have paved the way for the successful design of numerous stable and potent lipoxin mimetics. These can be broadly categorized based on their stabilization strategy.

15-methyl-LXA4: This analog exemplifies a direct approach to blocking metabolic inactivation. By replacing the hydrogen atom at the C-15 position with a methyl group, the molecule becomes resistant to dehydrogenation by the 15-PGDH enzyme. semanticscholar.orgnih.gov The methyl group provides steric hindrance, physically obstructing the enzyme's access to the C-15 hydroxyl group. This modification successfully enhances metabolic stability while retaining the crucial hydroxyl group, allowing the analog to potently inhibit neutrophil functions and interact with the lipoxin receptor. semanticscholar.orgharvard.edu

In contrast to this compound, which is inactive due to the removal of an essential functional group, both 15-methyl-LXA4 and Benzo-LXA4 analogs are successful mimetics because their designs rationally protect against metabolism while preserving the core structural elements required for biological activity. The comparative analysis of these different analogs provides a clear picture of the chemical architecture required for potent and lasting pro-resolving action.

Table 3: Comparative Features of Modified Lipoxin A4 Analogs

Analog Structural Modification Mechanism of Stability Biological Activity Reference
This compound Removal of the C-15 hydroxyl group. Not applicable (design was for SAR study, not stability). Inactive. nih.gov, semanticscholar.org
15-methyl-LXA4 Addition of a methyl group at the C-15 position. Steric hindrance prevents oxidation by 15-PGDH. Potent mimetic; retains bioactivity and stimulates monocyte chemotaxis and adherence. semanticscholar.org, harvard.edu
Benzo-LXA4 Analogs Replacement of the conjugated tetraene system with a benzo-fused ring. Aromatic ring system is more chemically stable and resistant to enzymatic degradation. Potent mimetics; activate the ALX receptor and exhibit potent anti-inflammatory properties. uhsp.edu, nih.gov

Future Research Directions and Unresolved Questions

Further Elucidation of Minimal Structural Requirements for Lipoxin Bioactivity

The defining structural feature of 15-deoxy-LXA4 is the absence of the hydroxyl group at the carbon-15 (B1200482) position, a modification that has profound consequences for its biological activity. Research has consistently demonstrated that this C-15 hydroxyl group is a critical determinant for interaction with the primary lipoxin receptor, ALX/FPR2.

Structure-activity relationship (SAR) studies have established a clear hierarchy of molecular requirements for ALX/FPR2-mediated activity. The key features of Lipoxin A4 (LXA4) for receptor recognition include the trihydroxy-tetraene structure, the carboxyl group, and, crucially, the specific stereochemistry of the hydroxyl groups. The 15-hydroxyl group, in particular, is pivotal for high-affinity binding. nih.gov Studies comparing LXA4 and its analogues with this compound have shown that the deoxy variant is substantially less potent. For instance, this compound was found to be more than 1,000-fold less effective at competing for specific binding to the human ALX/FPR2 receptor compared to active LXA4 analogues. nih.gov In functional assays, stable analogues of LXA4 and aspirin-triggered lipoxin (ATL) effectively inhibit inflammatory responses, such as IL-8 production, whereas this compound is reported to be without effect. pnas.orgnih.gov

Future research should continue to probe the minimal structural unit required for bioactivity. While the C-15 hydroxyl is critical, a systematic investigation into the roles of the C-5 and C-6 hydroxyl groups through the synthesis and testing of other deoxy-analogues could provide a more complete picture. Understanding precisely which combination of functional groups is the absolute minimum for receptor activation will be invaluable for designing novel, simplified mimetics with retained or enhanced activity.

CompoundKey Structural FeatureRelative Activity at ALX/FPR2Citation
Lipoxin A4 (LXA4) 15(S)-hydroxyl groupActive nih.gov
15-epi-Lipoxin A4 (ATL) 15(R)-hydroxyl groupActive, often more potent/stable than LXA4 pnas.org
This compound Lacks 15-hydroxyl groupEssentially inactive nih.govpnas.orgnih.gov
15-oxo-LXA4 15-hydroxyl oxidized to ketoneInactive at ALX/FPR2; has other activities nih.gov

Potential for Investigating Novel Lipoxin-Related Signaling Pathways

The established inactivity of this compound at the ALX/FPR2 receptor raises a compelling question: could this metabolite, and others like it, have biological functions mediated by alternative receptors or pathways? The world of lipid signaling is complex, with mediators often exhibiting promiscuity and engaging multiple targets.

There is a growing body of evidence suggesting that lipoxin signaling is not exclusively mediated by ALX/FPR2. researchgate.net Other receptors, such as the G protein-coupled receptor 32 (GPR32) and the cytosolic aryl hydrocarbon receptor (AHR), have been implicated in mediating lipoxin actions. nih.gov Furthermore, a significant controversy exists in the literature, with some studies reporting that LXA4 itself fails to activate heterologously expressed ALX/FPR2, suggesting our understanding of the primary receptor interaction may be incomplete. nih.govfraunhofer.deresearchgate.net

This uncertainty opens the door for future research into the potential biological roles of so-called "inactive" metabolites. The case of 15-oxo-LXA4, the metabolic product of LXA4, is instructive. While inactive at ALX/FPR2, it has been shown to exert anti-inflammatory effects through receptor-independent mechanisms by activating the transcription factor Nrf2, a key regulator of antioxidant responses. nih.gov This demonstrates that a metabolite formed through an "inactivation" pathway can possess novel bioactivity.

Therefore, future investigations should not dismiss this compound as merely an inactive byproduct. It is conceivable that it could:

Act as a weak agonist or antagonist at other, lower-affinity receptors.

Serve as a substrate for other enzymes, leading to the formation of yet-unidentified active metabolites.

Function as an allosteric modulator of other signaling pathways.

Unbiased screening approaches, such as broad receptor panels and global proteomics or transcriptomics on cells treated with this compound, could uncover unexpected biological activities and novel signaling networks, fundamentally altering our perception of this compound.

Refinement of Synthetic Strategies for Potent and Selective Lipoxin Mimetics Based on SAR Learnings

The lessons learned from the biological inactivity of this compound are a cornerstone of modern synthetic strategies for creating potent and selective lipoxin mimetics. The inherent liabilities of native LXA4—namely, its rapid metabolic inactivation by oxidation at the C-15 position and the chemical instability of its conjugated tetraene system—have driven the development of more robust analogues. acs.orgnih.govd-nb.info

The inactivity of this compound provides definitive proof-of-concept for the importance of the C-15 hydroxyl. This has led to two primary synthetic strategies to enhance stability and prolong bioactivity:

Modification at the C-15 Position: To prevent oxidation by 15-PGDH, medicinal chemists have introduced modifications at or near the C-15 position. This includes creating analogues such as 15(R/S)-methyl-LXA4, where a methyl group sterically hinders the dehydrogenase enzyme, or 15-cyclohexyl-LXA4, which replaces the terminal portion of the carbon chain. nih.gov These analogues were designed specifically to resist degradation while retaining the key hydroxyl group for bioactivity. nih.gov

Modification of the Polyene Backbone: To address the thermal and oxidative instability of the tetraene core, researchers have developed analogues where this system is replaced. A notable success in this area is the creation of benzo-LXA4 analogues, where a benzene (B151609) ring replaces part of the conjugated double bond system. nih.govd-nb.infouhsp.edu This modification significantly increases the molecule's stability while maintaining the crucial spatial arrangement of the hydroxyl groups necessary for receptor activation. d-nb.info

The development of quinoxaline- and imidazole-containing mimetics further illustrates this evolution, where heterocyclic systems are used to mimic the core structure, offering enhanced metabolic stability and the potential for stronger receptor interactions. nih.govacs.org These SAR studies, which implicitly rely on the knowledge gained from inactive structures like this compound, are essential for the "resolution pharmacology" field, which aims to develop drugs that stimulate the body's natural inflammation-resolving pathways. nih.govfrontiersin.org Future refinements will likely involve combining these strategies to create highly stable, potent, and selective agonists for pro-resolving receptors.

Synthetic StrategyExample AnalogueRationale Based on SARCitation
C-15 Modification 15(R/S)-methyl-LXA4Steric hindrance prevents oxidation by 15-PGDH, increasing metabolic half-life. nih.gov
Backbone Replacement Benzo-LXA4Benzene ring replaces unstable tetraene core, increasing chemical stability. nih.govd-nb.info
Heterocyclic Core Quinoxaline-sLXmsHeterocycle provides a stable scaffold and potential for enhanced receptor binding. nih.govacs.org

Q & A

Q. What is the functional role of 15-deoxy-LXA4 in inflammatory resolution, and how does it differ from native LXA4?

  • Methodological Insight : this compound lacks the 15-hydroxyl group, rendering it biologically inactive in vivo compared to LXA4. Unlike LXA4, it fails to inhibit neutrophil transmigration or reduce adhesion in murine models . To assess its role, researchers should compare its activity with LXA4 in standardized assays (e.g., PMN transmigration assays) and monitor downstream mediators like IL-8 or TNF-α .
  • Key Structural Determinants : The 15-hydroxyl group and 13,14-double bond in LXA4 are critical for receptor binding (ALX/FPR2) and anti-inflammatory activity, features absent in this compound .

Q. How can researchers experimentally validate the inactivity of this compound in receptor-mediated pathways?

  • Experimental Design : Use competitive radioligand binding assays with [³H]-LXA4 and ALX/FPR2-expressing cells (e.g., CHO cells). Compare binding affinities of this compound with active analogs (e.g., 15-epi-LXA4). Western blotting or qPCR can confirm the absence of receptor activation (e.g., NF-κB suppression) .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound’s anti-inflammatory effects in vitro versus in vivo?

  • Data Contradiction Analysis : In vitro studies (e.g., LPS-treated leukocytes) show this compound reduces NOX activity and IL-8 expression , but in vivo models (e.g., murine air pouches) demonstrate inactivity. To resolve this, researchers should:
  • Test metabolite stability (e.g., via LC-MS) to confirm if this compound is rapidly degraded in vivo.
  • Use tissue-specific delivery systems (e.g., liposomal encapsulation) to enhance bioavailability .
    • Key Insight : The compound’s inactivity in vivo is linked to enzymatic inactivation (e.g., dehydrogenation) and poor receptor binding .

Q. What experimental strategies can elucidate the structural basis of this compound’s inability to bind ALX/FPR2?

  • Methodology :
  • Molecular Dynamics (MD) Simulations : Compare the docking of this compound and LXA4 to ALX/FPR2, focusing on hydrogen bonding with the 15-hydroxyl group.
  • Site-Directed Mutagenesis : Modify receptor residues (e.g., Arg205, Gln91) critical for LXA4 binding and test this compound’s affinity in mutant vs. wild-type receptors .

Q. How can this compound serve as a negative control in studies of LXA4 receptor signaling?

  • Application : In assays measuring PMN adhesion or cytokine release (e.g., IL-1β), this compound can validate specificity by confirming that observed effects (e.g., inhibition by LXA4) are receptor-dependent. Include dose-response curves (0.1–100 nM) to rule out off-target effects .

Q. What are the limitations of using this compound in cross-species studies of inflammation?

  • Critical Analysis : While murine LXA4 receptors share homology with humans, species-specific differences in receptor expression (e.g., neutrophil vs. endothelial cell dominance) may alter this compound’s pharmacokinetics. Validate findings in primary human cells or transgenic models .

Methodological Guidelines for Data Interpretation

Q. How should researchers design experiments to compare this compound with stable LXA4 analogs (e.g., 15-epi-LXA4)?

  • Protocol :
  • Stability Testing : Incubate analogs with recombinant 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and quantify degradation via HPLC.
  • Functional Assays : Measure neutrophil adhesion to endothelial cells under flow conditions, using IC₅₀ values to rank potency .
    • Data Table Example :
Compound15-PGDH Half-Life (min)IC₅₀ (Neutrophil Adhesion)
LXA45.2 ± 0.32.1 nM ± 0.4
This compound<1.0>100 nM
15-epi-LXA445.8 ± 2.11.8 nM ± 0.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.